Cas no 301359-14-8 (3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide)

3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide structure
301359-14-8 structure
Product Name:3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide
CAS No:301359-14-8
MF:C16H19Cl2NO
MW:312.234162569046
CID:3054105
PubChem ID:3106342
Update Time:2025-07-23

3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • <br>3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-c arboxamide
    • 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide
    • STK809556
    • Z275163076
    • F0095-2521
    • 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
    • AG-690/10522012
    • 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
    • AKOS000523915
    • AKOS016289418
    • 301359-14-8
    • Inchi: 1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20)
    • InChI Key: AAEFJKSTHQBIHF-UHFFFAOYSA-N
    • SMILES: Cl/C(=C/C1C(C(NC2C=CC(C)=C(C)C=2)=O)C1(C)C)/Cl

Computed Properties

  • Exact Mass: 311.0843696Da
  • Monoisotopic Mass: 311.0843696Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 29.1Ų

3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide Pricemore >>

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Additional information on 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide

Introduction to 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide (CAS No. 301359-14-8)

The compound 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide, identified by its CAS number 301359-14-8, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif incorporates a 2,2-dichloroethenyl substituent, a 3,4-dimethylphenyl group, and a 2,2-dimethylcyclopropane-1-carboxamide backbone, which collectively contribute to its unique chemical and biological properties.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the design of pharmacologically active molecules. The cyclopropane ring in this compound is particularly noteworthy, as it introduces rigidity and electronic constraints that can modulate binding interactions with biological targets. This structural feature has been extensively studied in the context of drug design, where cyclopropanes are often employed to enhance metabolic stability and binding affinity. The presence of the 3-(2,2-dichloroethenyl) moiety further adds to the compound's complexity, offering potential for diverse interactions with biological systems.

The N-(3,4-dimethylphenyl) substituent is another critical component of this molecule. The dimethylphenyl group is known for its ability to influence electronic properties and steric hindrance, which can be leveraged to optimize pharmacokinetic profiles. This particular arrangement has been explored in various contexts, including the development of kinase inhibitors and other enzyme-targeted therapies. The combination of these structural elements makes 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. These tools have been instrumental in predicting the binding affinity and selectivity of this compound towards various biological targets. Studies suggest that the rigid framework of the cyclopropane ring may enhance binding stability when interacting with protein receptors. Additionally, the electron-withdrawing nature of the dichloroethenyl group could modulate interactions at active sites, making this compound a valuable scaffold for medicinal chemists.

The synthesis of this compound presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as transition-metal-catalyzed cross-coupling reactions and stereoselective transformations have been employed to construct the desired framework efficiently. These advancements not only facilitate the preparation of analogs but also open avenues for exploring new derivatives with enhanced biological activity.

Biological evaluation of 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide has revealed intriguing properties that warrant further exploration. Preliminary studies indicate potential activity against certain enzymatic targets relevant to inflammatory and metabolic disorders. The compound's ability to modulate these pathways may translate into therapeutic benefits in conditions where such modulation is desired. However, comprehensive pharmacological profiling is necessary to fully elucidate its potential applications.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like this one. Predictive models have been developed to assess various pharmacokinetic and toxicological parameters based on structural features alone. These models have shown high accuracy in identifying molecules with favorable properties early in the discovery process. As a result, compounds like 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide are being rapidly advanced through preclinical testing.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their unique structural features and biological activities. While this compound does not directly originate from a natural source, its design draws inspiration from similar motifs found in nature. This approach leverages evolutionary solutions to address modern therapeutic challenges effectively.

Future directions for research on 3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide include exploring its mechanism of action and developing more potent derivatives through structure-activity relationship (SAR) studies. Additionally,investigating its potential in combination therapies may uncover synergistic effects that enhance therapeutic outcomes。The compound's versatility makes it an attractive platform for further innovation,both in academic research and industrial drug development pipelines。

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